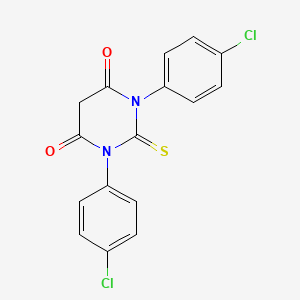
4,6(1H,5H)-Pyrimidinedione, 1,3-bis(4-chlorophenyl)dihydro-2-thioxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4,6(1H,5H)-Pyrimidinedione, 1,3-bis(4-chlorophenyl)dihydro-2-thioxo- is a useful research compound. Its molecular formula is C16H10Cl2N2O2S and its molecular weight is 365.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4,6(1H,5H)-Pyrimidinedione, 1,3-bis(4-chlorophenyl)dihydro-2-thioxo- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,6(1H,5H)-Pyrimidinedione, 1,3-bis(4-chlorophenyl)dihydro-2-thioxo- including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 4,6(1H,5H)-Pyrimidinedione, 1,3-bis(4-chlorophenyl)dihydro-2-thioxo- , also known as 1,3-bis(4-chlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione , has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesizing available research findings, case studies, and relevant data.
- Molecular Formula : C16H10Cl2N2O2S
- Molecular Weight : 365.2 g/mol
- CAS Number : 110465-34-4
- IUPAC Name : 1,3-bis(4-chlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione
Antimicrobial Activity
Research indicates that derivatives of pyrimidinediones exhibit significant antimicrobial properties. For instance, a study evaluated the compound's efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The results demonstrated that certain derivatives could inhibit bacterial growth effectively, suggesting potential use in developing new antibiotics .
Anticancer Activity
The anticancer potential of pyrimidinedione derivatives has been extensively studied. A notable case study involved testing against human cancer cell lines (MCF-7 and MDA-MB-231). The findings revealed that the compound exhibited cytotoxic effects, significantly reducing cell viability at specific concentrations. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .
Anti-inflammatory Effects
Pyrimidinediones have also shown promise in anti-inflammatory applications. In vivo studies have demonstrated that these compounds can reduce inflammation markers in animal models. The anti-inflammatory activity is believed to be linked to their ability to inhibit pro-inflammatory cytokines .
Antioxidant Properties
Recent investigations into the antioxidant capacity of pyrimidinedione derivatives have yielded promising results. The compounds were found to scavenge free radicals effectively, thereby reducing oxidative stress in cellular models. This property suggests potential applications in preventing oxidative damage associated with various diseases .
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity Evaluation
In a focused study on anticancer activity, researchers synthesized various derivatives of 4,6(1H,5H)-Pyrimidinedione and assessed their effects on MCF-7 breast cancer cells. The study utilized assays such as MTT for cell viability and flow cytometry for apoptosis detection. Results indicated that certain derivatives led to a significant decrease in cell viability (IC50 values ranging from 5 to 20 µM), highlighting their potential as chemotherapeutic agents .
Properties
CAS No. |
110465-34-4 |
|---|---|
Molecular Formula |
C16H10Cl2N2O2S |
Molecular Weight |
365.2 g/mol |
IUPAC Name |
1,3-bis(4-chlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C16H10Cl2N2O2S/c17-10-1-5-12(6-2-10)19-14(21)9-15(22)20(16(19)23)13-7-3-11(18)4-8-13/h1-8H,9H2 |
InChI Key |
JVYJGIWPZUXXDH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C(=S)N(C1=O)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















